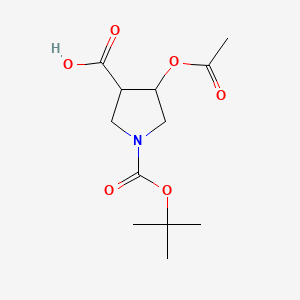
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by acetylation of the hydroxyl group at the 4-position. The carboxylic acid group at the 3-position is usually introduced through a carboxylation reaction. Specific reaction conditions may vary, but common reagents include tert-butyl chloroformate for Boc protection and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-1-(tert-butoxycarbon
Biologische Aktivität
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1210863-93-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H19NO6 with a molecular weight of approximately 273.29 g/mol. Its structure features a pyrrolidine ring with various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO6 |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1210863-93-6 |
| IUPAC Name | 4-acetyloxy-1-tert-butoxycarbonylpyrrolidine-3-carboxylic acid |
| PubChem CID | 45925717 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can inhibit the growth of certain bacteria, including Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Enzyme Inhibition : Compounds similar to this compound have been shown to act as inhibitors for various enzymes, potentially affecting metabolic processes in target organisms.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several pyrrolidine derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition Analysis
Another research effort focused on the enzyme inhibition capabilities of pyrrolidine derivatives. The study highlighted that certain structural modifications could enhance binding affinity to target enzymes, leading to higher inhibition rates. For instance, compounds with bulky groups like tert-butoxycarbonyl showed improved interaction profiles with serine proteases .
Eigenschaften
IUPAC Name |
4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQXZMNJROMWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













